(-)-5-Hydroxy-equol
描述
Chemical Classification Within Isoflavone Metabolites
(-)-5-Hydroxy-equol (C₁₅H₁₄O₄; molecular weight 258.27 g/mol) is classified as an isoflavanol , a subclass of isoflavonoids derived from the microbial metabolism of soy isoflavones. Its structure consists of a chroman skeleton with hydroxyl groups at positions 5 and 7 of the A-ring and a 4-hydroxyphenyl group at position 3 of the C-ring (IUPAC name: 3-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-5,7-diol). This compound is stereochemically distinct, existing as a single enantiomer with a negative optical rotation, which differentiates it from other equol derivatives.
The presence of an additional hydroxyl group at position 5 distinguishes it from equol (C₁₅H₁₄O₃), conferring unique physicochemical properties, including increased polarity and altered receptor-binding affinities. Its structural relationship to genistein, a primary soy isoflavone, positions it within the broader category of phytoestrogen metabolites with potential bioactivity.
| Property | This compound | Equol |
|---|---|---|
| Molecular Formula | C₁₅H₁₄O₄ | C₁₅H₁₄O₃ |
| Hydroxyl Groups | 5,7 (A-ring) | 7 (A-ring) |
| Estrogen Receptor Affinity | Prefers ERα | Prefers ERβ |
| Natural Producers | Slackia spp. | Diverse gut microbiota |
Historical Context and Discovery
The discovery of this compound is intertwined with advances in understanding gut microbial metabolism. Initial reports of equol production from daidzein date to the 1980s, but this compound was first identified in 2008 during studies on Slackia isoflavoniconvertens, a human gut bacterium capable of metabolizing genistein. Researchers observed that this strain produced a novel metabolite with a hydroxyl group at position 5, confirmed via nuclear magnetic resonance (NMR) and mass spectrometry.
Subsequent work in 2017 elucidated the biosynthetic pathway using recombinant Escherichia coli expressing reductases (DZNR, DHDR, THDR) and a racemase (DDRC) from S. isoflavoniconvertens, achieving yields of 230 mg/L. This marked the first scalable production method, enabling further pharmacological studies.
Relationship to Equol and Other Isoflavone Derivatives
This compound shares a structural backbone with equol but differs in hydroxylation patterns and stereochemistry. While equol is derived from daidzein via reduction of the C-ring double bond, this compound originates from genistein, which contains an additional hydroxyl group at position 5. This structural divergence translates to distinct biological activities:
- Receptor Binding : this compound exhibits a 10-fold higher affinity for estrogen receptor alpha (ERα) than ERβ, contrasting with equol’s preference for ERβ.
- Antioxidant Capacity : The 5-hydroxyl group enhances radical-scavenging activity compared to equol, as demonstrated in in vitro assays.
Notably, this compound is often co-produced with 5-hydroxy-dehydroequol , a dehydration byproduct formed when the final reductase (THDR) is absent in biosynthesis. This relationship underscores the enzymatic precision required for its formation.
Natural Occurrence in Biological Systems
This compound is predominantly synthesized by specific gut microbiota strains, including:
These organisms convert genistein into this compound through a four-step reduction process involving dihydrogenistein and tetrahydrogenistein intermediates. While detectable in human fecal samples, its concentration is typically lower than equol due to metabolic inefficiencies and competing pathways.
In addition to microbial synthesis, trace amounts have been identified in fermented soy products, though commercial isolation remains challenging. Its presence in biological systems is often linked to dietary soy intake, but interindividual variability in gut microbiota composition limits widespread detection.
| Natural Source | Key Producers | Detection Method |
|---|---|---|
| Human Gut | Slackia spp. | LC-MS/MS |
| Fermented Soy | Lactobacillus spp. | HPLC-UV |
| In Vitro Cultures | Recombinant E. coli | NMR, X-ray crystallography |
属性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.273 |
IUPAC 名称 |
(S)-3-(4-Hydroxyphenyl)chromane-5,7-diol |
InChI |
InChI=1S/C15H14O4/c16-11-3-1-9(2-4-11)10-5-13-14(18)6-12(17)7-15(13)19-8-10/h1-4,6-7,10,16-18H,5,8H2/t10-/m1/s1 |
InChI 键 |
QUQOSUMQYPIQFW-SNVBAGLBSA-N |
SMILES |
OC1=CC(O)=CC2=C1C[C@@H](C3=CC=C(O)C=C3)CO2 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(-)-5-Hydroxy-equol; (-) 5 Hydroxy equol; (-)5Hydroxyequol; (-)-HO-equol; (-) HO equol; (-)HOequol; (S)-5-Hydroxy-equol |
产品来源 |
United States |
科学研究应用
Estrogenic and Antioxidant Properties
(-)-5-Hydroxy-equol exhibits significant estrogenic activity, comparable to that of its precursor daidzein. It binds preferentially to estrogen receptors, particularly the human estrogen receptor beta (hERβ), which is associated with various physiological effects such as modulation of gene expression involved in reproductive health and cancer prevention .
Additionally, this compound demonstrates potent antioxidant properties, which are crucial in combating oxidative stress linked to chronic diseases like cancer and cardiovascular disorders . Its stability and bioavailability make it a valuable compound in functional foods and nutraceuticals aimed at improving health outcomes.
Anti-Cancer Effects
Research indicates that this compound may play a role in cancer prevention. A study highlighted its ability to reduce the concentration of key metabolites (pyruvate, glutamate, glucose) in hepatocellular carcinoma cells, suggesting a mechanism for inhibiting tumor growth . Furthermore, its antagonistic action against estrogen receptors may help mitigate the risk of hormone-related cancers .
Biotechnological Approaches
The synthesis of this compound can be achieved through biotransformation processes involving gut microbiota or recombinant bacteria. Studies have successfully demonstrated the biosynthesis of this compound using genetically modified Escherichia coli strains expressing specific reductases from gut bacteria like Slackia isoflavoniconvertens. This method yielded significant amounts of this compound, showcasing a viable pathway for large-scale production .
Dietary Supplements
Due to its health-promoting properties, this compound is increasingly incorporated into dietary supplements aimed at enhancing women's health, particularly during menopause. Its estrogen-like effects may alleviate symptoms associated with hormonal changes .
Functional Foods
Incorporating this compound into functional foods can provide additional health benefits beyond basic nutrition. Foods enriched with this compound could serve as preventive measures against chronic diseases, particularly those influenced by hormonal balance and oxidative stress .
Case Studies
相似化合物的比较
Comparison with Similar Compounds
Production Yields and Microbial Systems
LAB strains like L. fermentum show promise for food-grade production of this compound, though yields remain lower than those for (S)-equol .
Key Research Findings
Antioxidant Capacity : this compound outperforms genistein in scavenging free radicals, attributed to its hydroxyl group at C-5 .
Anti-Cancer Mechanism: Metabolomics revealed this compound disrupts HCC cell energy metabolism by downregulating glycolysis and amino acid pathways .
Biosynthetic Challenges : Low yields in LAB systems highlight the need for pathway optimization, whereas E. coli systems face scalability issues .
准备方法
Recombinant E. coli Systems Expressing Slackia Isoflavoniconvertens Enzymes
The most efficient biosynthetic route involves recombinant E. coli strains engineered with enzymes from Slackia isflavoniconvertens. This method utilizes three reductases (DZNR, DHDR, THDR) and a racemase (DDRC) to convert genistein into this compound through sequential reductions. Key features include:
-
Compartmentalized enzyme expression : Separating DZNR/DDRC and DHDR/THDR into different bacterial strains increased yield to 230 mg/L with a productivity of 38 mg/L/h .
-
Stereochemical control : The final product is exclusively the (-)-enantiomer, confirmed by inverse circular dichroism (CD) spectra compared to (S)-equol.
-
Intermediate management : Omitting THDR leads to spontaneous dehydration of tetrahydrodaidzein to 5-hydroxy-dehydroequol (yield: 99 mg/L), a previously unreported isoflavene.
Table 1: Biosynthetic Performance Metrics
Anaerobic Bacterial Conversion from Genistein
Human gut microbiota, particularly Slackia species, can naturally produce this compound from genistein under anaerobic conditions. This pathway mirrors daidzein-to-equol conversion but requires:
-
Extended incubation : 12–36 hours for complete biotransformation.
-
pH optimization : Neutral to slightly acidic conditions (pH 6.5–7.0) enhance reductase activity.
-
Substrate specificity : Genistein’s 5-hydroxyl group directs the pathway toward this compound instead of equol.
Chemical Synthesis Strategies
Enantioselective Reduction Without Precious Metals
A patented method (US20120094336A1) achieves enantiomeric purity (>95%) through three steps:
-
Chiral reduction of daidzein : Using Alpine borane (B-isopinocampheyl-9-borabicyclo[3.3.1]nonane) to generate (3S)-isoflavan-4-ol.
-
Hydroboration-oxidation : Introduces hydroxyl groups at C2 with LiAlH(O-t-Bu).
-
Final reduction : Sodium borohydride yields this compound.
Table 2: Chemical Synthesis Conditions
| Step | Reagent | Temperature | Time | Enantiomeric Excess |
|---|---|---|---|---|
| 1 | Alpine borane | -20°C | 4 h | 98% |
| 2 | LiAlH(O-t-Bu) | 0°C | 2 h | N/A |
| 3 | NaBH4 | RT | 1 h | 95% |
This method avoids racemic separation and precious metal catalysts, reducing production costs.
Regioselective Hydroxylation Using 4-Hydroxyphenylacetate 3-Monooxygenase
Recent advances employ 4-hydroxyphenylacetate 3-monooxygenase (HpaBC) to hydroxylate (S)-equol at specific positions:
-
Docking analysis : Identified T292A EcHpaB variant for ortho-hydroxylation selectivity.
-
One-pot synthesis : Combines equol-producing E. coli with HpaBC to yield 6-hydroxy-equol (6HE) and 3′-hydroxy-equol (3′HE).
-
Limitations : Requires prior equol synthesis and exhibits <50% conversion for 5-hydroxy derivatives.
Comparative Analysis of Preparation Methods
常见问题
Q. What experimental methodologies are recommended for studying the biosynthesis of (-)-5-Hydroxy-equol in microbial systems?
this compound is biosynthesized from soy isoflavones (e.g., genistein) using microbial whole-cell biocatalysts. Key strains include Escherichia coli engineered with isoflavone reductase and dioxygenase enzymes . For reproducible results, anaerobic conditions and optimized pH (6.5–7.0) are critical. Recent studies highlight the use of Slackia isoflavoniconvertens for stereoselective production . Methodological validation should include HPLC-MS for yield quantification and chiral chromatography to confirm enantiopurity .
Q. How does this compound modulate hepatocellular carcinoma (HCC) cell metabolism, and what assays are suitable for validation?
this compound inhibits HCC proliferation by disrupting glycolysis and amino acid metabolism. Key assays include:
- 1H NMR metabolomics to track intracellular/extracellular metabolite shifts (e.g., pyruvate, glutamate depletion) .
- Enzymatic activity assays for glycolytic enzymes (hexokinase, phosphofructokinase) using spectrophotometric methods .
- Migration/invasion assays (e.g., Transwell, wound healing) with SMMC-7721 and HepG2 cell lines, noting dose-dependent effects at 30 μM .
Q. What model organisms are validated for studying the anti-aging effects of this compound?
Caenorhabditis elegans is a robust model for lifespan studies. At 0.2 mmol/L, this compound extends mean lifespan by 15–20% via insulin/IGF-1 signaling modulation. Key endpoints include:
- Survival curves under oxidative stress (e.g., paraquat exposure).
- qPCR for stress-response genes (sod-3, daf-16) .
Advanced Research Questions
Q. How can metabolomics data be integrated with proteomic analysis to resolve mechanistic contradictions in this compound studies?
Contradictory results (e.g., pro- vs. anti-cancer effects) may arise from tissue-specific metabolic rewiring. A multi-omics approach is recommended:
- 1H NMR or LC-MS metabolomics to identify dysregulated pathways (e.g., glycolysis, TCA cycle) .
- Western blot/ELISA to validate protein-level changes (e.g., pyruvate kinase M2 downregulation) .
- Transcriptomic profiling (RNA-seq) to link metabolic shifts to gene expression patterns, particularly in estrogen receptor (ER)-negative vs. ER-positive models .
Q. What experimental designs address the low bioavailability of this compound in preclinical models?
Bioavailability challenges stem from rapid Phase II metabolism (glucuronidation/sulfation). Strategies include:
- Nanoencapsulation : Use of liposomes or PLGA nanoparticles to enhance intestinal absorption .
- Gnotobiotic models : Colonize germ-free rodents with equol-producing bacteria (e.g., Slackia spp.) to sustain systemic exposure .
- Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations over time, comparing oral vs. intraperitoneal administration .
Q. How do microbial community dynamics influence this compound production in human cohorts, and what computational tools can predict inter-individual variability?
Only 30–50% of humans harbor equol-producing gut microbiota. Key steps:
- 16S rRNA sequencing to identify core taxa (e.g., Adlercreutzia, Slackia) .
- Metagenomic binning to recover genomes of this compound-producing strains .
- Machine learning models (e.g., Random Forest) trained on fecal metabolome and microbiome data to predict "producer" phenotypes .
Methodological Rigor & Reproducibility
Q. What quality controls are essential for ensuring reproducibility in this compound biosynthesis studies?
- Strain authentication : Use DSMZ or ATCC repositories for microbial strains.
- Batch consistency : Report fermentation parameters (temperature, agitation, O2 levels) .
- Analytical validation : Include internal standards (e.g., deuterated equol) in HPLC-MS runs and validate chiral purity via circular dichroism .
Q. How can researchers reconcile conflicting data on this compound’s estrogenic activity across in vitro and in vivo models?
Discrepancies arise from ER subtype selectivity (ERβ vs. ERα) and metabolite stability. Recommendations:
- ER reporter assays (e.g., luciferase-based) to quantify ligand-specific activation .
- Stable isotope tracing : Use ¹³C-labeled this compound to track tissue distribution and metabolite stability in vivo .
Tables for Key Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
